2-Methoxy-3-(piperazin-1-yl)quinoxaline hydrochloride

Kinase inhibition PI3Kα Anticancer

Researchers designing PI3Kα inhibitors face lengthy deprotection steps with N-protected piperazine scaffolds. This 3-piperazinylquinoxaline eliminates that bottleneck-the free piperazine NH enables direct acylation, sulfonylation, or reductive amination for parallel library synthesis. • Distinct 3-substitution vs. 2-piperazinyl regioisomers reshapes PI3Kα ATP-pocket SAR (IC₅₀ range: 24-40 nM). • 2-Methoxy group serves as tunable metabolic soft spot vs. chloro/cyano analogs. • Consistent >98% purity minimizes batch variability in biological assays.

Molecular Formula C13H17ClN4O
Molecular Weight 280.75 g/mol
Cat. No. B11840584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-3-(piperazin-1-yl)quinoxaline hydrochloride
Molecular FormulaC13H17ClN4O
Molecular Weight280.75 g/mol
Structural Identifiers
SMILESCOC1=NC2=CC=CC=C2N=C1N3CCNCC3.Cl
InChIInChI=1S/C13H16N4O.ClH/c1-18-13-12(17-8-6-14-7-9-17)15-10-4-2-3-5-11(10)16-13;/h2-5,14H,6-9H2,1H3;1H
InChIKeyFEQIDGKQEKTTRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-3-(piperazin-1-yl)quinoxaline Hydrochloride: Baseline Profile


2-Methoxy-3-(piperazin-1-yl)quinoxaline hydrochloride (CAS 1185319-04-3; molecular formula C₁₃H₁₇ClN₄O; MW 280.75 g/mol) is a heterocyclic small molecule built on a quinoxaline core bearing a methoxy group at position 2 and an unsubstituted piperazine ring at position 3, isolated as the hydrochloride salt . The compound belongs to the piperazinylquinoxaline class, a chemotype extensively explored for phosphoinositide 3‑kinase (PI3K) inhibition [1] and 5‑HT₃ receptor antagonism [2]. Its defining structural features—a 3‑piperazinyl substitution pattern combined with a 2‑methoxy group—distinguish it from the more common 2‑piperazinylquinoxaline regioisomers and from analogs carrying halogen or alkyl substituents at the quinoxaline 2‑position.

2-Methoxy-3-(piperazin-1-yl)quinoxaline Hydrochloride: Specificity


Piperazinylquinoxaline derivatives are not functionally interchangeable because small structural changes—regioisomerism (2‑ vs. 3‑piperazinyl attachment), the identity of the 2‑position substituent (methoxy, chloro, cyano), and the N‑substitution pattern on the piperazine ring—produce large shifts in target engagement, cellular potency, and synthetic derivatization potential [1][2]. In PI3Kα series, for example, moving the piperazine from the 2‑ to the 3‑position of the quinoxaline alters the orientation of the solubilizing group and can re‑shape the structure‑activity relationship (SAR) [1]. Likewise, replacing a methoxy group with chlorine or a nitrile drastically changes electronic character and hydrogen‑bonding capacity, which affects both biological activity and the compound’s utility as a synthetic intermediate for late‑stage diversification [3]. Consequently, substituting 2‑methoxy‑3‑(piperazin‑1‑yl)quinoxaline hydrochloride with a generic piperazinylquinoxaline risks irreproducible biological results and loss of the specific synthetic handle provided by the free piperazine NH.

2-Methoxy-3-(piperazin-1-yl)quinoxaline Hydrochloride: Differentiation Evidence


3-Piperazinyl vs. 2-Piperazinyl Quinoxaline Regioisomers

The majority of piperazinylquinoxaline kinase inhibitors reported in the literature bear the piperazine moiety at the quinoxaline 2‑position, as exemplified by compounds in the PLOS ONE 2012 PI3Kα series (e.g., compound 22, IC₅₀ 40 nM; compound 41, IC₅₀ 24 nM) [1]. The subject compound places the piperazine at position 3, a regioisomeric arrangement that fundamentally alters the vector of the solubilizing amine and the conformational landscape of the molecule. In the 2‑piperazinyl series, the piperazine is directly conjugated to the quinoxaline N1, whereas in the 3‑piperazinyl isomer the piperazine is adjacent to the 2‑substituent, creating a different electronic and steric environment that can be exploited to modulate selectivity and pharmacokinetic properties [2][3]. This regioisomerism provides access to chemical space that is underrepresented in the PI3K inhibitor literature, offering a scaffold with potentially novel intellectual property freedom-to-operate [2].

Kinase inhibition PI3Kα Anticancer

2-Methoxy vs. 2-Chloro Substituent Effects

The 2‑chloro analog, 2‑chloro‑3‑(piperazin‑1‑yl)quinoxaline hydrochloride (CAS 55686‑36‑7), is a commercially available intermediate frequently used to generate 5‑HT₃ receptor ligands such as VUF10166 [1]. VUF10166 (2‑chloro‑3‑(4‑methylpiperazin‑1‑yl)quinoxaline) displays a marked functional divergence between 5‑HT₃A (IC₅₀ 0.04 nM) and 5‑HT₃AB (IC₅₀ 22 nM) receptors [2]. The subject compound replaces the chlorine with a methoxy group, which alters the electron density of the quinoxaline ring, modifies hydrogen‑bonding potential, and changes lipophilicity (calculated LogP difference ~0.5–1.0 units relative to the chloro analog). In the 5‑HT₃ antagonist series, cyanoquinoxaline derivatives with alkyl substituents on the piperazine showed pA₂ values in the range of tropisetron or ondansetron [3], demonstrating that the 2‑position substituent is a critical driver of potency. The methoxy group offers a distinct physicochemical profile that may translate into different permeability, solubility, and off‑target selectivity relative to the chloro series.

5‑HT₃ antagonism Receptor pharmacology Drug design

Unsubstituted Piperazine: Synthetic Handle vs. N-Methyl Analogs

2‑Methoxy‑3‑(piperazin‑1‑yl)quinoxaline hydrochloride bears a free NH on the piperazine ring, in contrast to N‑methylated analogs such as 2‑methoxy‑3‑(4‑methylpiperazin‑1‑yl)quinoxaline (CAS 883951‑73‑3) [1] and 2‑methoxy‑3‑(3‑methylpiperazin‑1‑yl)quinoxaline hydrochloride (CAS 1420857‑09‑5) . The unsubstituted piperazine can be directly acylated, sulfonylated, alkylated, or converted to ureas and amides without a preliminary deprotection step, providing a modular entry point for parallel library synthesis or late‑stage functionalization [2]. In the PLOS ONE PI3K series, compounds with a free piperazin‑1‑yl group (19–23) showed antiproliferative IC₅₀ values ranging from 0.10 µM to 14.39 µM across five cancer cell lines, while the corresponding 4‑acetyl‑, 4‑methyl‑, 3‑methyl‑, and 4‑benzoyl‑substituted analogs exhibited shifted potency profiles [3]. The free NH therefore serves both as a point of structural diversification and as a determinant of biological activity, making this compound a strategic procurement choice for medicinal chemistry groups building focused quinoxaline libraries.

Medicinal chemistry Chemical biology Library synthesis

Methoxy Metabolic Soft Spot vs. Halogenated Analogs

The 2‑methoxy substituent is susceptible to cytochrome P450‑mediated O‑demethylation, a metabolic pathway that is typically faster than oxidative dehalogenation of the analogous 2‑chloro or 2‑fluoro compounds [1]. This metabolic lability can be exploited proactively: in early lead optimization, a methoxy group serves as a deliberate metabolic soft spot to limit half‑life and reduce the risk of accumulation, whereas halogenated analogs may exhibit prolonged exposure and potential toxicity [2]. In the PI3K/mTOR dual inhibitor series reported by Amgen, methoxyethylamine substitution on quinoxaline (compound 18f) increased enzymatic activity relative to the corresponding quinoline analog (16c), demonstrating that methoxy‑based substituents can favorably tune target engagement [3]. The subject compound’s methoxy group therefore offers a pharmacokinetic handle that halogenated comparators do not provide, giving discovery teams an additional parameter to dial in exposure profiles.

Drug metabolism Lead optimization Pharmacokinetics

2-Methoxy-3-(piperazin-1-yl)quinoxaline Hydrochloride: Key Applications


Regioisomer-Driven PI3Kα Inhibitor Discovery

The 3‑piperazinyl regiochemistry of this compound makes it a valuable starting point for structure‑based design of novel PI3Kα inhibitors. The scaffold positions the solubilizing piperazine differently from the canonical 2‑piperazinylquinoxaline inhibitors, potentially enabling unique interactions with the PI3Kα ATP‑binding pocket [1]. Researchers can use this compound to generate focused libraries via N‑functionalization of the piperazine and assess whether the 3‑substitution pattern yields improved selectivity over other PI3K isoforms or related kinases, as evidenced by the PI3Kα IC₅₀ range (24–40 nM) achievable within the piperazinylquinoxaline chemotype [1].

5-HT3 SAR Expansion with 2-Methoxy Template

Most highly potent piperazinylquinoxaline 5‑HT₃ antagonists carry a cyano or chloro group at the quinoxaline 2‑position [2]. The 2‑methoxy variant introduces a hydrogen‑bond‑accepting substituent that may alter the binding mode within the orthosteric site. Using this compound, pharmacology teams can directly compare functional antagonism (pA₂) and binding affinity (Kᵢ) against the well‑characterized chloro series (e.g., VUF10166, 5‑HT₃A IC₅₀ 0.04 nM) to determine whether the methoxy group confers subtype selectivity or reduced off‑target activity at 5‑HT₃AB receptors [3].

Parallel Library Synthesis via Late-Stage Diversification

The unsubstituted piperazine NH eliminates the need for a deprotection step, allowing immediate acylation, sulfonylation, reductive amination, or urea formation [4]. This makes the compound an ideal core scaffold for high‑throughput parallel synthesis of quinoxaline‑piperazine libraries. Procurement in bulk (>98% purity as confirmed by vendor specifications ) ensures consistent quality across library plates, reducing batch‑to‑batch variability in biological assays.

Pharmacokinetic Tuning via Methoxy Soft Spot

In lead optimization programs where excessive half‑life or accumulation is a concern, the O‑demethylation liability of the 2‑methoxy group can be exploited as a deliberate metabolic soft spot [5]. Unlike chloro or fluoro analogs that may exhibit prolonged residence, this compound offers medicinal chemists a tunable clearance mechanism. Teams can profile the compound’s intrinsic clearance in hepatocyte or microsomal assays and compare the resulting half‑life directly with the 2‑chloro analog to guide further structural optimization [5].

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